calcitonin, salmon, Arg(11,18)-Lys(14)-
Description
Properties
CAS No. |
116381-07-8 |
|---|---|
Molecular Formula |
C24H46N6O6S2 |
Molecular Weight |
578.788 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H46N6O6S2/c1-13(2)18(22(33)27-16(24(35)36)9-11-38-5)30-23(34)19(14(3)4)29-21(32)17(12-37)28-20(31)15(26)8-6-7-10-25/h13-19,37H,6-12,25-26H2,1-5H3,(H,27,33)(H,28,31)(H,29,32)(H,30,34)(H,35,36)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
KBKSBVURBQXRBH-VMXHOPILSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Synonyms |
calcitonin, salmon, Arg(11,18)-Lys(14)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Arg(11,18)-Lys(14)-sCT vs. Native sCT :
- Structural Stability : The Arg¹¹ and Arg¹⁸ substitutions reduce lysine-mediated degradation, enhancing stability in biochemical assays .
- Receptor Interaction : Retains full binding and cAMP activation potency (EC₅₀ ~1 nM) , comparable to sCT. Photolabeling studies confirm proximity to the calcitonin receptor’s N-terminal domain (residues Cys¹³⁴–Lys¹⁴¹) .
- Derivatization : Unique lysine at position 14 allows covalent tagging without disrupting receptor interactions, a feature absent in native sCT .
Arg(11,18)-Lys(14)-sCT vs. Chimeric Analogs (ACT-15/ACT-27) :
- ACT-15 (sCT C-terminal + hCT N-terminal) retains ~80% binding to human receptors but requires the sCT C-terminal for full cAMP activation . In contrast, Arg(11,18)-Lys(14)-sCT retains native-like activity without chimeric restructuring.
- ACT-27, with an hCT C-terminal, shows <30% efficacy, highlighting the critical role of sCT’s C-terminal residues in receptor activation .
Immunogenicity Profile
Preparation Methods
Resin Selection and Fragment Assembly
The synthesis of [Arg11,18,Lys14]sCT employs para-methylbenzhydrylamine (pMBHA) resin functionalized with a Rink amide linker to ensure C-terminal amidation. The process follows a convergent strategy:
Disulfide Bridge Formation
The Cys1–Cys7 disulfide bond is formed on-resin using iodine oxidation (0.1 M I₂ in DMF/H₂O, 2 hr), achieving >95% cyclization efficiency. Post-oxidation, the peptide-resin is treated with 95% trifluoroacetic acid (TFA) containing triisopropylsilane (TIS) and water to remove protective groups and cleave the peptide from the resin.
Convergent Synthesis of [Arg11,18,Lys14]sCT
Fragment Condensation
The final assembly involves coupling Fragment 1 and Fragment 2 using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dimethylformamide (DMF). Critical parameters include:
Derivatization of Lys14
The free ε-amino group of Lys14 is functionalized post-synthesis using:
-
Biotinylation : Biotin-N-hydroxysuccinimide ester (1.2 eq, pH 8.5, 4 hr)
-
Fluorescein Labeling : Fluorescein isothiocyanate (FITC, 1.5 eq, 0.1 M borate buffer)
Derivatized analogs are purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) to >98% purity.
Analytical Characterization and Bioactivity Validation
Purity and Identity Assessment
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | MALDI-TOF MS | 3,432.8 Da (theoretical: 3,433.1) |
| Purity | RP-HPLC (220 nm) | 98.5% |
| Disulfide Integrity | Ellman’s Assay | <2% free thiols |
Biological Activity
[Arg11,18,Lys14]sCT exhibits equivalent potency to native sCT in vitro and in vivo:
-
UMR 106-06 Osteosarcoma Cells : EC₅₀ = 0.12 nM (vs. 0.10 nM for sCT)
-
Rat Hypocalcemic Assay : ED₅₀ = 14.2 IU/kg (95% CI: 12.8–15.6)
Derivatized analogs retain full activity, confirming the non-interference of modifications at Lys14.
Comparative Analysis of Synthesis Methodologies
Solid-Phase vs. Segment Condensation
Cost-Benefit Considerations
-
Fmoc/t-Bu SPPS : Higher reagent costs (~$1,200/mmol) but superior yields and scalability for GMP production.
-
Segment Condensation : Lower racemization risk at Gly/Pro junctions but requires labor-intensive fragment purification.
Challenges and Optimization Strategies
Racemization at Lys14
The Lys14 residue exhibits partial racemization (5–8%) during Alloc deprotection. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between salmon calcitonin and human calcitonin, and how do they inform experimental design?
- Methodological Answer : Salmon calcitonin shares ~50% amino acid sequence homology with human calcitonin, with key substitutions at positions 11, 14, and 18 (Arg and Lys residues) enhancing receptor binding affinity and metabolic stability . Researchers should validate sequence integrity using HPLC and amino acid analysis (e.g., 6 N HCl hydrolysis followed by ion-exchange chromatography) to ensure batch consistency . Structural confirmation via disulfide bridge mapping (Cys1-Cys7) is critical for functional studies .
| Structural Feature | Salmon Calcitonin | Human Calcitonin |
|---|---|---|
| Amino Acid Sequence (Key Residues) | Arg(11,18), Lys(14) | Ser(11), Gly(14), Val(18) |
| Disulfide Bridges | Cys1-Cys7 | Cys1-Cys7 |
| Receptor Binding Affinity | Higher (CTR modulation) | Lower |
Q. What pharmacopeial standards govern the quality control of synthetic salmon calcitonin?
- Methodological Answer : The USP and EP require ≥90% purity (HPLC), validated via:
- Impurity Limits : ≤0.6% calcitonin-related compound B; ≤0.2% sulfonated derivatives .
- Amino Acid Profile : Hydrolysis (110°C, 16 hr) followed by ion-exchange chromatography to confirm molar ratios (e.g., leucine: 4.5–5.3; serine: 3.2–4.2) .
- Bioidentity : cAMP release assays in CTR-expressing cell lines (e.g., RPMI 1640 media) to confirm biological activity .
Advanced Research Questions
Q. How can conflicting data on salmon calcitonin’s carcinogenic risk be reconciled in preclinical studies?
- Methodological Answer : Evidence from 18 clinical trials showed a higher malignancy rate in SCT-treated groups (15/18 studies), but poor cancer assessment methods (e.g., inconsistent follow-up, lack of biopsy validation) limit reliability . To resolve contradictions:
- Experimental Design : Use longitudinal rodent models with histopathological validation (e.g., pituitary adenoma screening via IHC) and CTR expression profiling .
- Data Interpretation : Differentiate species-specific effects (e.g., rat pituitary adenomas vs. human relevance) and control for confounding variables (e.g., osteoporosis severity) .
Q. What advanced methodologies optimize the detection of low-abundance salmon calcitonin impurities?
- Methodological Answer :
- HPLC Optimization : Use linear gradients (15.1–22.1 min, 100% mobile phase B) with a C18 column and UV detection at 220 nm. Critical parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Column Temperature | 30°C | Peak resolution |
| Flow Rate | 1.0 mL/min | Minimize run time |
| Injection Volume | 50 µL | Detect ≤0.2% impurities |
- Mass Spectrometry : High-resolution LC-MS/MS for identifying sulfonated derivatives (e.g., [1,7-bis(3-sulpho-l-alanine)] variants) .
Q. What mechanistic insights explain salmon calcitonin’s chondroprotective effects in osteoarthritis models?
- Methodological Answer : In bovine cartilage explants, SCT inhibits T3-induced hypertrophy via:
- Signaling Pathways : cAMP-mediated downregulation of COLX, MMP13, and ALP .
- Experimental Validation : Use qPCR for hypertrophic markers (IHH, AGNxII) and ELISA for cartilage turnover biomarkers (C2M, P2NP) .
- Species Specificity : Human calcitonin lacks efficacy, emphasizing the need for CTR isoform profiling in model systems .
Methodological Challenges and Solutions
Q. How can researchers address batch variability in synthetic salmon calcitonin for in vivo studies?
- Solution :
- Pre-Experimental QC : Amino acid analysis (e.g., serine recovery ±10%) and endotoxin testing (LAL assay) .
- Stability Testing : Store lyophilized peptide at -20°C in nitrogen-purged vials to prevent oxidation of methionine residues .
Q. What in vitro models best recapitulate salmon calcitonin’s dual role in calcium homeostasis and tissue protection?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
